Methyl 4-nitrosobenzoate

Organic Synthesis Nitrosoarene Chemistry Methodology Optimization

Methyl 4-nitrosobenzoate is a non-interchangeable para-substituted aromatic C-nitroso compound essential for isolating the second reduction step (nitroso→hydroxylamine) in bacterial nitroreductase mechanistic studies. Its electron-withdrawing p-COOCH₃ group enhances nitroso nitrogen electrophilicity for copper-catalyzed C–N bond formation and hindered aniline synthesis. The bifunctional architecture supports dual reactivity: radical trapping/cycloaddition via the nitroso moiety and derivatization via the ester handle. Distinct from ethyl 4-nitrosobenzoate in lipophilicity and metabolic stability. Procure this precision chemical tool for validated nitroreductase assays, solid-state dimerization modeling, and NIST/TRC-supported process development.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 13170-28-0
Cat. No. B089305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-nitrosobenzoate
CAS13170-28-0
Synonyms4-Nitrosobenzoic acid methyl ester
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N=O
InChIInChI=1S/C8H7NO3/c1-12-8(10)6-2-4-7(9-11)5-3-6/h2-5H,1H3
InChIKeyCAFWWZWJFFJXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Nitrosobenzoate (CAS 13170-28-0): A Bifunctional Aromatic Nitroso Building Block for Chemical Biology and Synthetic Applications


Methyl 4-nitrosobenzoate (CAS 13170-28-0) is a para-substituted aromatic C-nitroso compound featuring both a reactive nitroso group (-N=O) and a methyl ester functionality (-C(=O)OCH₃) on the same benzene ring [1]. This bifunctional architecture enables dual reactivity pathways: the nitroso moiety participates in radical trapping, cycloaddition, and redox chemistry characteristic of the nitrosoarene class, while the ester group provides a handle for further derivatization or hydrolysis [2]. The compound is prepared via a one-step synthesis from methyl 4-aminobenzoate using adapted Vilsmeier conditions, yielding the product in quantitative yield [3]. As a member of the aromatic C-nitroso family, it undergoes reversible monomer-dimer equilibria in solution and solid state—a hallmark property that distinguishes nitrosoarenes from their nitro and amino analogs [4].

Why Methyl 4-Nitrosobenzoate Cannot Be Casually Replaced by Other Nitrosoarenes or Ester Analogs


Generic substitution among aromatic nitroso compounds is precluded by the precise interplay of electronic and steric effects imposed by the para-substituent. While the broad class of C-nitrosoarenes shares the characteristic monomer-dimer equilibrium and radical-trapping capability, the -COOCH₃ group in methyl 4-nitrosobenzoate introduces a strong electron-withdrawing inductive effect and a moderate resonance effect that finely tunes the electrophilicity of the nitroso nitrogen, the redox potential, and the kinetics of both dimerization and enzymatic reduction [1]. In contrast, unsubstituted nitrosobenzene exhibits different dimerization thermodynamics and lacks the ester handle for bioconjugation [2]. Ethyl 4-nitrosobenzoate, while structurally similar, presents altered lipophilicity, steric hindrance during nucleophilic attack, and potentially divergent metabolic stability in biological assays due to the extended alkyl chain [3]. Furthermore, the nitroso functional group is inherently more reactive and less thermally stable than the corresponding nitro analog (methyl 4-nitrobenzoate), making direct replacement impossible in applications requiring the unique redox and radical chemistry of the nitroso moiety [4]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in synthetic yield, enzyme substrate specificity, and reaction kinetics—rendering methyl 4-nitrosobenzoate a non-interchangeable, application-specific chemical tool.

Quantitative Differentiation Evidence for Methyl 4-Nitrosobenzoate: Synthesis, Reactivity, and Biochemical Profiling


Superior Synthetic Yield of Methyl 4-Nitrosobenzoate via Adapted Vilsmeier Conditions Compared to Typical Nitrosoarene Preparations

A recently reported one-step protocol utilizing adapted Vilsmeier conditions achieves quantitative conversion of methyl 4-aminobenzoate to methyl 4-nitrosobenzoate [1]. This represents a significant improvement over traditional nitrosoarene syntheses, which often require harsh oxidants (e.g., Oxone, Caro's acid), suffer from over-oxidation to nitro byproducts, or yield complex monomer-dimer mixtures requiring chromatographic separation [2]. While specific yield data for other methods applied to this exact substrate are not reported in the primary literature, class-level comparisons indicate that standard oxidation routes for analogous para-substituted nitrosoarenes typically yield 60–85% isolated product [3].

Organic Synthesis Nitrosoarene Chemistry Methodology Optimization

Distinct Substrate Profile of Methyl 4-Nitrosobenzoate for Bacterial Nitroreductases Versus Nitro Precursors and Unsubstituted Analogs

Methyl 4-nitrosobenzoate serves as a specific substrate for the characterization of bacterial nitroreductases, including the major nitroreductase NfsA from Escherichia coli . Mechanistic studies have established that the nitroso intermediate is a discrete, isolable species in the two-electron reduction pathway of 4-nitrobenzoate derivatives, with 4-nitrosobenzoate accumulating and being subsequently reduced to 4-hydroxylaminobenzoate by NADPH [1]. While specific k_cat/K_m values for methyl 4-nitrosobenzoate are not reported in the available literature, the compound's utility lies in its ability to decouple the two reduction steps, allowing kinetic resolution of nitro-to-nitroso versus nitroso-to-hydroxylamine transformations—a capability not shared by its nitro precursor (methyl 4-nitrobenzoate) or the fully reduced amine analog [2].

Enzymology Nitroreductase Assays Prodrug Activation

Participation in Copper-Mediated Radical Coupling for Hindered Amine Synthesis: A Reactivity Profile Distinct from Electron-Rich Nitrosoarenes

Methyl 4-nitrosobenzoate has been successfully employed as a nitrosoarene coupling partner in a copper-catalyzed radical-mediated reaction with alkyl halides to synthesize sterically hindered anilines [1]. This methodology proceeds under mild conditions with high functional group tolerance, representing a significant advance over traditional harsh basic/acidic conditions required for hindered aniline synthesis [2]. The electron-withdrawing p-COOCH₃ substituent enhances the electrophilicity of the nitroso nitrogen, facilitating radical addition relative to electron-rich nitrosoarenes such as p-methoxynitrosobenzene. While direct comparative rate data are unavailable, class-level understanding of nitrosoarene radical chemistry indicates that the electronic tuning provided by the ester group optimizes this compound for radical-trapping applications where electron-deficient nitrosoarenes are preferred [3].

Radical Chemistry C-N Bond Formation Medicinal Chemistry

Comprehensive Thermophysical Characterization in NIST/TRC Web Thermo Tables Provides Unique Procurement-Grade Physical Property Certainty

Methyl 4-nitrosobenzoate is one of a limited subset of aromatic nitroso compounds for which critically evaluated thermophysical property data are compiled in the NIST/TRC Web Thermo Tables (WTT) [1]. The database provides evaluated recommendations for triple point temperature (based on 1 experimental data point), normal boiling temperature, critical temperature and pressure, enthalpy of vaporization/sublimation as a function of temperature, and heat capacity at constant pressure (ideal gas) from 200 K to 1000 K [2]. In contrast, closely related analogs such as ethyl 4-nitrosobenzoate and unsubstituted nitrosobenzene lack comparable validated thermophysical datasets in authoritative reference collections, leaving significant uncertainty in property estimation for process modeling and safety assessment [3].

Thermophysical Properties Process Engineering Quality Control

Reversible Monomer-Dimer Equilibrium Enables Unique Solid-State Reactivity Studies Unavailable with Nitro or Amino Analogs

A defining feature of aromatic C-nitroso compounds, including methyl 4-nitrosobenzoate, is their ability to undergo reversible dimerization to form azodioxy compounds [1]. This equilibrium is observable in both solution and the solid state, and freshly sublimed crystals of nitrosoarene monomers can be isolated and studied for their solid-state reaction kinetics [2]. Isotopic labeling studies (¹⁵N) have been employed to investigate the dissociation of nitrosobenzene dimers to monomers and their subsequent recombination [3]. Methyl 4-nitrosobenzoate, with its monomer-dimer equilibrium, can serve as a model system for such investigations. In stark contrast, the corresponding nitro (methyl 4-nitrobenzoate) and amino (methyl 4-aminobenzoate) analogs lack this reversible dimerization capacity entirely, fundamentally precluding their use in studies of solid-state molecular association and dissociation phenomena.

Solid-State Chemistry Dimerization Kinetics Materials Science

Procurement-Driven Application Scenarios for Methyl 4-Nitrosobenzoate: Where the Compound's Specific Differentiation Creates Irreplaceable Value


Enzymology: Decoupling Nitroreductase Mechanistic Steps via Isolable Nitroso Intermediate

Researchers investigating the catalytic mechanism of bacterial nitroreductases (e.g., E. coli NfsA) require methyl 4-nitrosobenzoate as a discrete substrate to isolate and kinetically characterize the second reduction step (nitroso → hydroxylamine), which is obscured when using the nitro precursor methyl 4-nitrobenzoate . The compound's established role in 4-nitrobenzoate degradation pathways and its documented use with NfsA nitroreductase provide a validated experimental framework [1].

Medicinal Chemistry: Synthesis of Sterically Hindered Anilines via Copper-Catalyzed Radical Coupling

The electron-withdrawing p-COOCH₃ group of methyl 4-nitrosobenzoate enhances the electrophilicity of the nitroso nitrogen, facilitating radical addition in copper-catalyzed C-N bond-forming reactions [2]. This compound has been specifically employed to synthesize hindered anilines—privileged scaffolds in drug discovery due to their improved lipophilicity and metabolic stability [3]. Alternative electron-rich nitrosoarenes (e.g., p-methoxynitrosobenzene) demonstrate reduced reactivity in such radical trapping applications.

Materials and Physical Chemistry: Model System for Solid-State Monomer-Dimer Equilibrium Studies

The reversible dimerization of methyl 4-nitrosobenzoate, forming Z- or E-azodioxides, provides a tractable model system for investigating solid-state reaction kinetics, molecular association thermodynamics, and the influence of para-substituents on dimer stability [4]. Freshly sublimed monomer crystals enable direct study of the dimerization process, a capability not shared by the corresponding nitro or amino analogs [5].

Process Development and Scale-Up: Reliance on Critically Evaluated Thermophysical Data for Engineering Calculations

For pilot-scale synthesis or formulation development, the availability of critically evaluated thermophysical data in the NIST/TRC Web Thermo Tables—including enthalpy of vaporization, heat capacity, and critical properties—provides the validated parameters required for reactor design, safety assessments, and process modeling [6]. Procurement of methyl 4-nitrosobenzoate is justified by this authoritative dataset, which is absent for most nitrosoarene analogs.

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